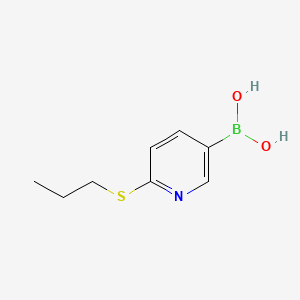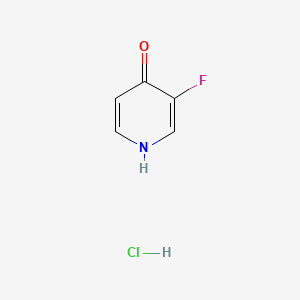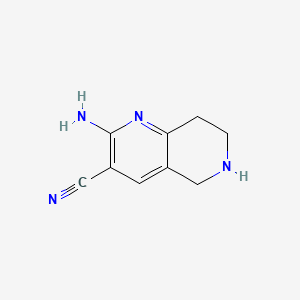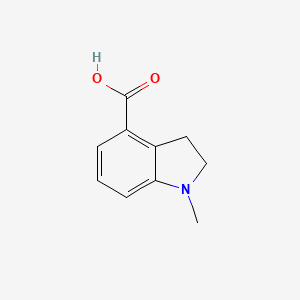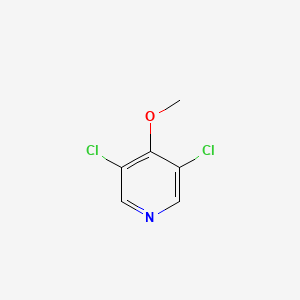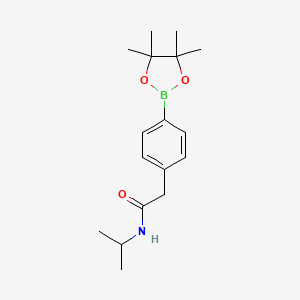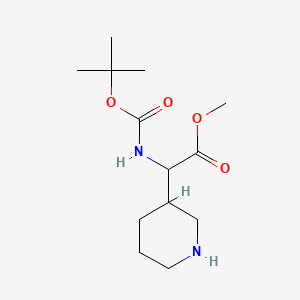
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate, also known as Boc-3-piperidylalanine methyl ester, is a compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of peptides and proteins.
科学的研究の応用
Novel Building Blocks in Heterocyclic Chemistry
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate and its derivatives have been utilized in the synthesis of novel heterocyclic compounds. For instance, Matulevičiūtė et al. (2021) synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds were synthesized in their N-Boc protected ester form, serving as achiral and chiral building blocks. This study highlights the compound's role in the development of heterocyclic compounds that have potential applications in pharmaceuticals and materials science (Matulevičiūtė et al., 2021).
Synthesis of Biologically Relevant Molecules
The compound has been integral in the synthesis of complex biological molecules. Back and Hamilton (2002) detailed the synthesis of (-)-lasubine II, a process that involved the conjugate addition of methyl (S)-(2-piperidyl)acetate to another compound, followed by a series of reactions including intramolecular acylation. This synthesis pathway emphasizes the compound's importance in constructing intricate structures, potentially contributing to the development of new therapeutic agents (Back & Hamilton, 2002).
Chemoenzymatic Applications
The compound has also seen application in chemoenzymatic processes. Liljeblad et al. (2007) explored the enantioselectivities of lipase-catalyzed reactions involving methyl esters of 2-piperidylacetic acid and 3-piperidinecarboxylic acid derivatives. Notably, N-Acetylated 2-piperidylacetic acid methyl ester exhibited good enantioselectivity in specific solvent mixtures, showcasing the compound's utility in enantioselective synthesis and its potential in producing pharmaceutical intermediates (Liljeblad et al., 2007).
Peptide Synthesis and Protection Strategies
The compound is used in the protection strategies of peptide synthesis. Nandhini, Albericio, and de la Torre (2022) discussed the use of Boc group, a common protecting group in Solid-Phase Peptide Synthesis (SPPS), where the Mmsb linker allows the combination of Fmoc and Boc groups. This approach is crucial in peptide synthesis, offering a methodology that prevents diketopiperazine formation and allows on-resin cyclization without common organic reagents (Nandhini, Albericio, & de la Torre, 2022).
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-3-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-6-5-7-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYHGXQKYQHGFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCNC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(boc-amino)-2-(3-piperidyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

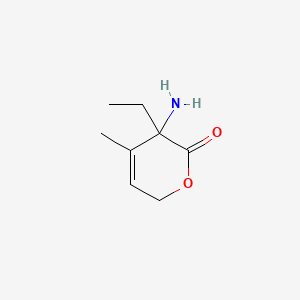
![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)
